Phe-gly

Descripción general

Descripción

Phenylalanyl-glycine, also known as F-g dipeptide or phe-gly, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Phenylalanyl-glycine is considered to be a practically insoluble (in water) and relatively neutral molecule.

Mecanismo De Acción

Target of Action

Phe-gly, also known as H-PHE-GLY-OH, is a dipeptide composed of phenylalanine and glycineIt has been suggested that this compound may interact with protein kinases , and it may also have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

Mode of Action

The interaction of this compound with its targets involves the formation of peptide bonds. The Phe residue in this compound can form contacts with the C-helix of the N-terminal lobe of protein kinases . This interaction can lead to changes in the conformation and activity of the target proteins, affecting their function.

Biochemical Pathways

This compound may affect various biochemical pathways. For instance, it has been suggested that this compound could be involved in the regulation of protein kinases , which play crucial roles in signal transduction pathways within cells. Additionally, this compound might be involved in various steps of carcinogenesis . .

Pharmacokinetics

It is known that the bioavailability of peptides depends on how readily they are digested by endopeptidases and their ability to pass through cell membranes These features are determined by the peptide’s chemical and physical structure

Result of Action

It is suggested that this compound can affect the function of target proteins, leading to changes in cellular processes . For instance, this compound might affect the activity of protein kinases, which could have downstream effects on signal transduction pathways within cells

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the environmental concentration of this compound and the occurrence of this compound in different ecological elements are strongly influenced by environmental and climatic conditions . Additionally, the overuse of this compound has prompted the search for alternatives, which is a topic of discussion in both the scientific community and civil society

Actividad Biológica

Phe-Gly, a dipeptide composed of phenylalanine (Phe) and glycine (Gly), has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its physiological roles, potential therapeutic applications, and relevant case studies.

Structure and Properties

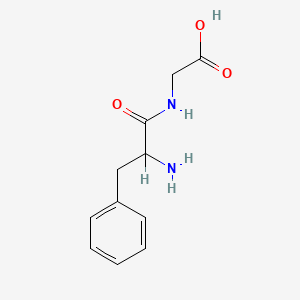

This compound is characterized by its simple structure, which allows for various modifications that can enhance its biological activity. The dipeptide exhibits unique interactions due to the aromatic nature of phenylalanine and the small size of glycine, making it a suitable candidate for drug design and development.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of neuroprotection and cardiovascular health .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. A study highlighted its effectiveness in suppressing fungal growth, suggesting potential applications in food preservation and medical treatments . The dipeptide's mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Neuroprotective Effects

In neurological studies, this compound has been associated with neuroprotective effects. It may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing inflammation in neural tissues .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound in vitro using DPPH radical scavenging assays. The results indicated that this compound significantly reduced DPPH radical levels, showcasing its potential as a natural antioxidant agent.

| Concentration (mM) | DPPH Scavenging Activity (%) |

|---|---|

| 0.5 | 30 |

| 1.0 | 50 |

| 2.0 | 70 |

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Aspergillus niger and Penicillium chrysogenum. The findings revealed that this compound inhibited fungal growth at concentrations as low as 1 mM.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (mM) |

|---|---|

| Aspergillus niger | 1 |

| Penicillium chrysogenum | 1 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : this compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Membrane Disruption : The hydrophobic interactions between this compound and microbial membranes lead to increased permeability and eventual cell death.

- Neurotransmitter Modulation : this compound may influence neurotransmitter release, enhancing synaptic plasticity and cognitive functions.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Phe-Gly serves as a crucial building block in the synthesis of peptides. Its incorporation into peptide chains enhances bioactivity and specificity, making it valuable in pharmaceutical research. Researchers utilize this compound to develop new therapeutic agents that can target specific biological pathways effectively. The ability to modify its structure further allows for the creation of lipophilic prodrugs, which can improve the pharmacokinetic properties of therapeutic compounds .

Drug Development

The role of this compound in drug development is multifaceted:

- Peptide-based Drugs : this compound is integral to designing peptide-based drugs that offer advantages such as improved specificity and reduced side effects compared to traditional small-molecule drugs .

- Inhibition Studies : Novel derivatives of this compound have been synthesized and evaluated for their potential as inhibitors of human platelet aggregation and cytotoxic agents against cancer cells . Although initial studies showed limited activity, they indicate the compound's potential for further modifications.

Biochemical Research

This compound is extensively used in biochemical studies to understand protein interactions and enzyme activities:

- Amyloid Formation : Research has identified this compound motifs as key elements in the fibrillization of proteins like TDP-43, which is relevant in neurodegenerative diseases . These motifs contribute to the structural integrity of amyloid fibrils, highlighting their importance in understanding disease mechanisms.

- Transport Mechanisms : Studies have shown that acylated derivatives of this compound exhibit enhanced permeability across intestinal membranes, indicating a potential carrier-mediated transport mechanism . This insight is crucial for developing oral delivery systems for peptide-based therapeutics.

Diagnostic Applications

This compound's unique properties also lend themselves to diagnostic applications:

- Biomarker Detection : The compound can be utilized in developing assays for detecting specific biomarkers associated with various diseases. Its ability to form stable complexes with proteins makes it suitable for use in diagnostic kits .

Cosmetic Formulations

In the cosmetic industry, this compound is valued for its beneficial properties:

- Anti-aging Products : Its incorporation into skincare formulations aims to enhance skin hydration and elasticity, making it a popular ingredient in anti-aging products .

Food Industry Applications

This compound has potential applications within the food sector:

- Flavor Enhancement : It can be used as a flavor enhancer or additive, improving the taste profile of various food products .

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUBLISJVJFHQS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315619 | |

| Record name | Phenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

721-90-4 | |

| Record name | Phenylalanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.